2-Bromo-N-cyclohexyl-2-methylpropanamide
Description
2-Bromo-N-cyclohexyl-2-methylpropanamide is a brominated tertiary amide characterized by a cyclohexyl substituent on the amide nitrogen and a bromine atom at the β-position of the propanamide backbone. Its molecular formula is C₁₁H₂₀BrNO, with a molar mass of 274.19 g/mol. The compound’s reactivity is driven by the electron-withdrawing bromine atom and the steric bulk of the cyclohexyl group, making it a versatile intermediate in nucleophilic substitution reactions. Studies by D’Angeli et al. highlight its dual reactivity in biphasic systems (e.g., DCM/TBAB), enabling the synthesis of α-aminoamides and other derivatives .
Properties
Molecular Formula |
C10H18BrNO |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
2-bromo-N-cyclohexyl-2-methylpropanamide |
InChI |
InChI=1S/C10H18BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
HYVLKBVANUDHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1CCCCC1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Bromo-N-cyclohexyl-2-methylpropanamide with analogous bromoamides, focusing on structural variations, reactivity, and applications.
Key Findings:
Steric and Electronic Effects :
- The cyclohexyl group in this compound provides steric shielding, reducing side reactions but limiting accessibility to nucleophiles compared to aryl-substituted analogs (e.g., 4-nitrophenyl in ).
- Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the β-carbon, accelerating substitution reactions. In contrast, electron-donating groups (e.g., hydroxyl in ) stabilize intermediates via hydrogen bonding.
Reactivity Trends: The dual reactivity of this compound (producing α-aminoamides or standard substitution products) is unique among analogs, attributed to the biphasic reaction system (DCM/TBAB) and base selection . Coumarin derivatives (e.g., ) exhibit photophysical properties, expanding applications beyond synthetic intermediates.
Biological and Material Applications: 2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6) is a precursor in anticancer agent synthesis due to its balanced lipophilicity and stability .
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